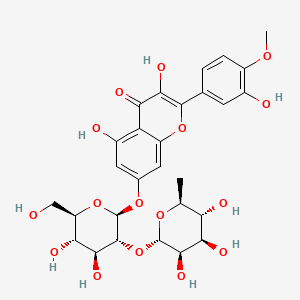
(2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by the presence of a biphenyl core with five fluorine atoms and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentafluorobenzene and a suitable biphenyl precursor.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to form the biphenyl core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Hydroxylation: The final step involves the introduction of the methanol group through a hydroxylation reaction. This can be achieved using reagents such as borane-tetrahydrofuran complex (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production methods for (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the biphenyl core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methane: Similar structure with a methane group instead of a methanol group.
Uniqueness
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is unique due to the presence of both a highly fluorinated biphenyl core and a methanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C13H7F5O |
|---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
[4-(2,3,4,5,6-pentafluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H7F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4,19H,5H2 |
InChI-Schlüssel |
VGXOQQFKLFLPJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)



![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)



![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)



